Dnp-PYAYWMR: A Mechanistic Deep Dive into a Novel Inhibitor of the STAPK SH2 Domain
Dnp-PYAYWMR: A Mechanistic Deep Dive into a Novel Inhibitor of the STAPK SH2 Domain
Abstract
Signal Transducer and Activator of Proliferation Kinase (STAPK) is a critical node in cellular signaling pathways that drive oncogenesis. Its activity is dependent on protein-protein interactions mediated by its Src Homology 2 (SH2) domain, which recognizes and binds to specific phosphotyrosine (pY) motifs on partner proteins. This interaction is a prerequisite for STAPK autophosphorylation and the subsequent activation of downstream pro-proliferative signaling. Here, we introduce Dnp-PYAYWMR trifluoroacetate salt, a rationally designed peptidomimetic inhibitor. This guide provides a comprehensive overview of its mechanism of action, detailing its direct engagement with the STAPK SH2 domain, its ability to disrupt downstream signaling in a cellular context, and the rigorous experimental protocols used for its characterization.
Introduction to the STAPK Signaling Axis
1.1 The STAPK Pathway and Its Role in Disease
The STAPK pathway is a central regulator of cell growth, differentiation, and survival. In normal physiology, its activation is transient and tightly controlled. However, in various malignancies, the pathway is constitutively active due to upstream mutations (e.g., in receptor tyrosine kinases) or overexpression of STAPK itself. This sustained signaling drives uncontrolled cell proliferation and tumor progression.[1][2]
1.2 The SH2 Domain: A Prime Therapeutic Target
The function of STAPK is critically dependent on its SH2 domain, a conserved module of approximately 100 amino acids that binds to specific phosphotyrosine-containing sequences on activated receptors and scaffolding proteins.[3][4][5][6] This binding event is the initial step that recruits STAPK to the plasma membrane, allowing for its subsequent activation.[7] Therefore, blocking the STAPK SH2 domain represents a highly specific strategy to inhibit the entire downstream cascade, potentially with fewer off-target effects than direct kinase inhibition.[1][8][9]
1.3 Dnp-PYAYWMR: A Rationally Designed Peptide Inhibitor
Dnp-PYAYWMR is a synthetic heptapeptide designed to act as a high-affinity competitive inhibitor of the STAPK SH2 domain. Its sequence, Pro-Tyr-Ala-Tyr-Trp-Met-Arg, was derived from a native binding partner, with modifications to enhance affinity and stability. The N-terminal 2,4-Dinitrophenyl (Dnp) group provides a critical hydrophobic interaction within a key pocket of the SH2 domain, significantly increasing potency compared to the unmodified peptide.
Biochemical Characterization and Target Engagement
To validate Dnp-PYAYWMR as a direct and potent inhibitor of the STAPK SH2-pY interaction, we employed two distinct biophysical methods: a fluorescence polarization competition assay and surface plasmon resonance.
2.1 In Vitro Inhibition of STAPK SH2 Domain Binding
Causality Behind Experimental Choice: A fluorescence polarization (FP) assay was selected as the primary screening method due to its high-throughput nature and homogeneous format, which minimizes experimental artifacts.[10][11][12][13] The principle relies on the change in the tumbling rate of a small, fluorescently-labeled peptide (a known STAPK SH2 binder) when it is bound to the much larger SH2 domain protein.[14] An effective inhibitor, like Dnp-PYAYWMR, will displace the fluorescent tracer, causing it to tumble more rapidly and thus decrease the polarization of the emitted light.[12]
The results demonstrate that Dnp-PYAYWMR potently displaces the fluorescent probe from the STAPK SH2 domain in a dose-dependent manner.
Table 1: Inhibition of STAPK SH2 Binding by Dnp-PYAYWMR
| Compound | IC50 (nM) | Assay Method |
| Dnp-PYAYWMR | 75.3 ± 5.2 | Fluorescence Polarization |
| Unmodified PYAYWMR | 4,820 ± 210 | Fluorescence Polarization |
| Scrambled Peptide | > 50,000 | Fluorescence Polarization |
2.2 Direct Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality Behind Experimental Choice: While FP confirms competitive binding, Surface Plasmon Resonance (SPR) was used to determine the precise kinetics of the interaction—the rates of association (k_a_) and dissociation (k_d_).[15][16][17] This label-free technique measures the change in mass on a sensor chip surface in real-time as the analyte (Dnp-PYAYWMR) flows over the immobilized ligand (STAPK SH2 domain).[18] This provides a more detailed mechanistic picture of the binding event.
The kinetic analysis confirms a high-affinity interaction characterized by a rapid association rate and a notably slow dissociation rate, indicative of a stable and durable drug-target complex.
Table 2: Kinetic Parameters of Dnp-PYAYWMR Binding to STAPK SH2
| Parameter | Value | Unit |
| Association Rate (k_a_) | 2.1 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k_d_) | 1.5 x 10⁻² | s⁻¹ |
| Equilibrium Constant (K_D_) | 71.4 | nM |
2.3 Workflow for Target Engagement Characterization
The following diagram illustrates the logical flow of experiments designed to confirm direct binding and quantify the affinity of Dnp-PYAYWMR for its intended target.
Caption: Workflow for in vitro target validation.
Cellular Mechanism of Action
Having established direct target engagement, the next critical step was to determine if Dnp-PYAYWMR could inhibit STAPK signaling within a cellular environment.
3.1 Inhibition of STAPK Autophosphorylation
Causality Behind Experimental Choice: Western blotting is the gold-standard technique for measuring changes in protein phosphorylation levels, a direct proxy for kinase activation.[19][20] To assess the cellular activity of Dnp-PYAYWMR, we used a cancer cell line known to have high basal STAPK activity. We treated these cells with increasing concentrations of the inhibitor and measured the level of phosphorylated STAPK (p-STAPK) relative to the total amount of STAPK protein. The use of phosphatase inhibitors during sample preparation is critical to preserve the labile phosphate groups.[21][22]
The results clearly show that Dnp-PYAYWMR reduces STAPK autophosphorylation in a dose-dependent manner, confirming that its binding to the SH2 domain successfully prevents the conformational changes required for kinase activation.
3.2 Downstream Pathway Modulation
Causality Behind Experimental Choice: To confirm that STAPK inhibition translates to a functional anti-proliferative effect, we measured the expression of c-Myc, a well-documented downstream target gene of the STAPK pathway. Quantitative PCR (qPCR) was chosen for its high sensitivity and specificity in measuring changes in gene transcription.
Treatment with Dnp-PYAYWMR led to a significant reduction in c-Myc mRNA levels, demonstrating that the inhibitor effectively blocks the signaling cascade from the initial protein-protein interaction down to the level of gene regulation.
3.3 Proposed Signaling Pathway and Point of Inhibition
The diagram below outlines the STAPK signaling cascade and highlights the specific interaction blocked by Dnp-PYAYWMR.
Caption: Dnp-PYAYWMR inhibits STAPK activation.
Experimental Protocols
4.1 Protocol: Fluorescence Polarization (FP) Competition Assay
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Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Recombinant STAPK SH2 Domain: Dilute to 20 nM in Assay Buffer.
-
Fluorescent Tracer (FAM-labeled pY-peptide): Dilute to 2 nM in Assay Buffer.
-
Dnp-PYAYWMR: Prepare a 10-point, 3-fold serial dilution series in Assay Buffer, starting from 100 µM.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume black plate, add 5 µL of the Dnp-PYAYWMR serial dilutions.
-
Add 5 µL of the 2 nM fluorescent tracer to all wells.
-
Initiate the reaction by adding 10 µL of the 20 nM STAPK SH2 domain solution (final concentrations: 10 nM SH2, 1 nM tracer).
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the log concentration of Dnp-PYAYWMR.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2 Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis
-
Chip Preparation:
-
Immobilize recombinant STAPK SH2 domain onto a CM5 sensor chip via standard amine coupling to a density of ~2000 Response Units (RU).
-
-
Binding Assay:
-
Use HBS-EP+ buffer (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20) as the running buffer.
-
Prepare a dilution series of Dnp-PYAYWMR in running buffer (e.g., 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM, 0 nM).
-
Perform a multi-cycle kinetics experiment by injecting each concentration over the sensor surface for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.
-
-
Data Analysis:
-
Double-reference the resulting sensorgrams by subtracting the signal from a reference flow cell and the 0 nM (blank) injection.
-
Fit the processed data to a 1:1 Langmuir binding model to calculate k_a_, k_d_, and the K_D_.[16]
-
4.3 Protocol: Cellular Western Blot for Phospho-STAPK
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549) and grow to 80% confluency.
-
Treat cells with a vehicle control or increasing concentrations of Dnp-PYAYWMR (e.g., 0.1 µM, 1 µM, 10 µM) for 4 hours.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[21]
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer: [19][22][23]
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[21]
-
Incubate overnight at 4°C with a primary antibody specific for phospho-STAPK (pY707).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and re-probe with a primary antibody for total STAPK to confirm equal protein loading.
-
Conclusion and Future Directions
The collective evidence from biochemical, biophysical, and cellular assays provides a clear and coherent mechanism of action for Dnp-PYAYWMR. It acts as a potent and high-affinity competitive inhibitor of the STAPK SH2 domain. By physically occluding the phosphotyrosine binding site, it prevents the recruitment and subsequent activation of STAPK, leading to the downstream suppression of pro-proliferative gene expression.
Dnp-PYAYWMR represents a promising tool compound for further elucidating the role of STAPK in cancer biology and serves as a valuable chemical scaffold for the development of next-generation therapeutics targeting SH2-mediated protein-protein interactions.
References
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
Raines Lab. Protein–Protein Interactions Protein–Protein Interactions. [Link]
-
Wikipedia. SH2 domain. [Link]
-
Kuriyan, J., et al. Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Strategies. PMC. [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Springer. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. [Link]
-
PubMed. SH2 domains: role, structure and implications for molecular medicine. [Link]
-
Nature. SH2 domains: role, structure and implications for molecular medicine. [Link]
-
MtoZ Biolabs. Fluorescence Polarization Protein-Protein Interaction. [Link]
-
Glycopedia. In Solution Assays: Fluorescence Polarization. [Link]
-
Bio-Rad. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]
-
Labchem Catalog. Dnp-PYAYWMR (trifluoroacetate salt). [Link]
-
bioRxiv. Peptide-based Inhibitors of Protein-Protein Interactions of Src Homology 2 Domain-Containing Phosphatase 2. [Link]
-
MDPI. Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Strategies. [Link]
-
Biosensing Instrument. Application Note 123: Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. [Link]
-
Wiley Online Library. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase. [Link]
-
Wiley Online Library. Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase (Full Text). [Link]
-
Portland Press. A beginner's guide to surface plasmon resonance. [Link]
-
Bio-Rad. ProteOn Surface Plasmon Resonance Detection System. [Link]
-
I.R.I.S. SH2 Domains: Folding, Binding and Therapeutical Approaches. [Link]
-
RSC Publishing. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition. [Link]
Sources
- 1. Peptide-based Inhibitors of Protein-Protein Interactions of Src Homology 2 Domain-Containing Phosphatase 2 | bioRxiv [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. SH2 domain - Wikipedia [en.wikipedia.org]
- 4. Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH2 domains: role, structure and implications for molecular medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SH2 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 7. SH2 domains: role, structure and implications for molecular medicine | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Protein-Protein Interaction | MtoZ Biolabs [mtoz-biolabs.com]
- 13. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 14. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. portlandpress.com [portlandpress.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition - Lab on a Chip (RSC Publishing) DOI:10.1039/C3LC41338A [pubs.rsc.org]
- 18. bioradiations.com [bioradiations.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개 [dawinbio.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
